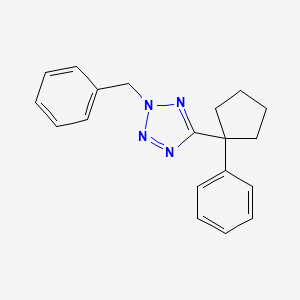

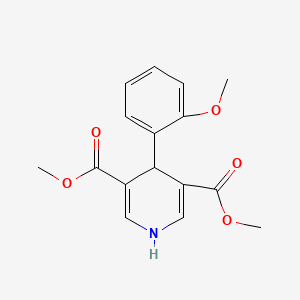

![molecular formula C15H15N3O2S B5562699 N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5562699.png)

N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of organic molecules that have garnered attention for their diverse biological activities and potential therapeutic applications. Its structure suggests it is a part of oxadiazole and benzothiophene derivatives, known for their pharmacological relevance.

Synthesis Analysis

Synthesis of related oxadiazole derivatives involves strategic cyclization and substitution reactions, aiming for high yield and specificity. For instance, a study details the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, demonstrating the cyclization process with a yield above 60% (Tang Li-jua, 2015). Similarly, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from sydnone highlights a one-pot ring conversion strategy (P. R. Latthe & B. V. Badami, 2007).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular geometry and intermolecular interactions crucial for the compound's reactivity and potential biological activity. The structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined through spectral analysis and X-ray diffraction, highlighting the significance of hydrogen bonding and π-π interactions in stabilizing the crystal structure (P. Sharma et al., 2016).

Chemical Reactions and Properties

The oxadiazole core is known for participating in various chemical reactions, offering routes to diverse derivatives. Research on related compounds emphasizes the versatility of oxadiazole derivatives in forming new chemical entities with potential biological activities. For example, the synthesis and biological activity study of some N-Aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides showcase the chemical reactivity and functional group transformation capabilities of these compounds (P. R. Latthe & B. V. Badami, 2007).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of oxadiazole derivatives are influenced by their molecular structure. These properties are crucial for the compound's applicability in different mediums and under various conditions.

Chemical Properties Analysis

Chemical properties such as reactivity towards nucleophiles, electrophiles, and photochemical stability of oxadiazole derivatives are governed by their electronic configuration and the presence of functional groups. The study on the synthesis, characterization, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates provides an example of the detailed chemical property analysis of structurally related compounds (YN Spoorthy et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been involved in synthesis studies, such as the creation of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing its utility in the development of novel chemical entities. The synthesis processes often involve cyclization reactions and yield products with distinct structural properties, as indicated in studies by Tang Li-jua (2015) (Tang Li-jua, 2015).

Anticancer Activity

- There has been significant research into the anticancer properties of compounds related to N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide. For example, a study by Ravinaik et al. (2021) synthesized and evaluated compounds for their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showing the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Corrosion Inhibition

- Research by Ammal et al. (2018) explored the use of oxadiazole derivatives as corrosion inhibitors, indicating the potential of such compounds in protecting materials like mild steel in acidic environments. This demonstrates the diverse applications of these compounds beyond biological contexts (Ammal et al., 2018).

Antibacterial and Antimicrobial Activities

- Studies have also focused on the antimicrobial properties of related compounds. For instance, Spoorthy et al. (2021) synthesized derivatives and assessed their antimicrobial activity, highlighting the relevance of these compounds in addressing microbial infections (Spoorthy et al., 2021).

Direcciones Futuras

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. It could also be interesting to study its interactions with biological targets using techniques like X-ray crystallography .

Propiedades

IUPAC Name |

N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-3-18(9-14-16-10(2)20-17-14)15(19)12-4-5-13-11(8-12)6-7-21-13/h4-8H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYWBFBEHNUZHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NOC(=N1)C)C(=O)C2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)

![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)

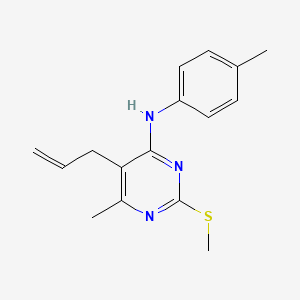

![5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5562639.png)

![4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)

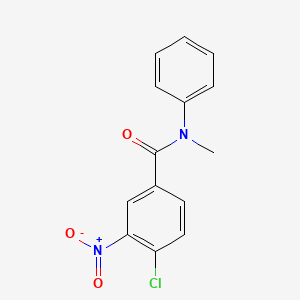

![N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5562678.png)

![4-[(2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5562689.png)

![[(3R*,4R*)-4-(azepan-1-ylmethyl)-1-(2-propoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5562695.png)

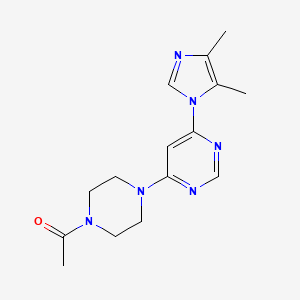

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562702.png)